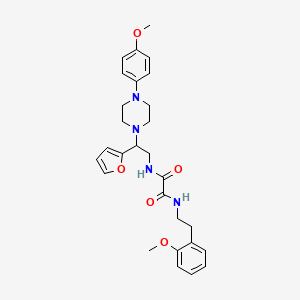

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O5/c1-35-23-11-9-22(10-12-23)31-15-17-32(18-16-31)24(26-8-5-19-37-26)20-30-28(34)27(33)29-14-13-21-6-3-4-7-25(21)36-2/h3-12,19,24H,13-18,20H2,1-2H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIRCAQHWAHWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3OC)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C28H34N4O5

- Molecular Weight : 506.6 g/mol

- CAS Number : 877634-38-3

The biological activity of this compound primarily stems from its structural features, which include a piperazine moiety known for its role in various pharmacological effects. Research indicates that compounds with similar structures often exhibit interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders and neurodegenerative diseases.

Biological Activity Overview

Recent studies have explored the compound's effects on several biological targets:

-

Protein Tyrosine Kinase Inhibition :

- The compound has been evaluated for its inhibitory activity against protein tyrosine kinases (PTKs), which play crucial roles in cellular signaling pathways related to cancer and other diseases. In vitro assays demonstrated promising inhibitory effects comparable to established PTK inhibitors like genistein.

- Antidepressant Activity :

-

Neuroprotective Effects :

- The compound's neuroprotective properties were evaluated through various assays measuring oxidative stress and neuroinflammation. Findings indicated that it could reduce oxidative damage in neuronal cells, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step coupling reactions, typically starting with the formation of the piperazine-furan-ethyl intermediate. Key steps include:

- Amide coupling : Use of carbodiimides (e.g., DCC) with activators like HOBt to link the oxalamide moiety to the phenethyl group .

- Piperazine functionalization : Substitution of the piperazine ring with 4-methoxyphenyl under controlled anhydrous conditions (e.g., dry THF, 0–5°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which functional groups dominate its pharmacological profile?

The compound’s bioactivity is influenced by:

- Furan-2-yl : Enhances lipophilicity and potential π-π stacking with aromatic residues in target proteins .

- 4-(4-Methoxyphenyl)piperazine : Modulates receptor binding (e.g., serotonin/dopamine receptors) via hydrogen bonding and steric effects .

- Oxalamide core : Stabilizes interactions with catalytic sites of enzymes (e.g., kinases) through dual hydrogen bonds .

Q. What standard analytical techniques are used for structural validation?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the piperazine and oxalamide linkages .

- IR spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and amine (3300 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control : Lower temperatures (0–5°C) during piperazine substitution reduce byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in coupling steps .

- Catalyst screening : Palladium-based catalysts may accelerate aryl-alkyl bond formation in methoxyphenethyl groups .

Q. What methodologies are used to assess target engagement and binding kinetics?

- Surface plasmon resonance (SPR) : Quantifies real-time binding affinity (KD) to receptors like 5-HT1A (reported range: 10–100 nM) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular docking : Predicts binding poses using software like AutoDock Vina, cross-validated with mutagenesis data .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in IC50 values (e.g., kinase inhibition assays) may arise from:

- Assay variability : Differences in ATP concentrations or buffer pH across studies .

- Cell-line specificity : Use of HEK293 vs. CHO cells for GPCR activity profiling .

- Statistical rigor : Meta-analysis of dose-response curves (≥3 replicates) minimizes outlier effects .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs?

- Substituent variation : Replacing 2-methoxyphenethyl with 3-fluorophenethyl alters selectivity for σ receptors .

- Piperazine modifications : N-methylation reduces metabolic clearance but may decrease CNS penetration .

- Bioisosteric replacement : Substituting furan with thiophene improves metabolic stability in hepatic microsome assays .

Q. How is stability under physiological conditions evaluated?

- Forced degradation studies : Exposure to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC monitoring .

- Plasma stability assays : Incubation in human plasma (37°C, 1–24 hrs) quantifies hydrolysis of the oxalamide bond .

- LC-MS/MS identification : Detects major degradation products (e.g., cleaved piperazine intermediates) .

Q. What computational approaches predict its pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (2.8–3.5), suggesting moderate blood-brain barrier penetration .

- Molecular dynamics (MD) simulations : Simulate binding persistence (≥50 ns trajectories) to kinase targets like RSK2 .

- CYP450 inhibition profiling : Docking into CYP3A4/2D6 active sites predicts potential drug-drug interactions .

Q. How does stereochemistry influence its biological activity?

- Chiral synthesis : Use of (R)- or (S)-phenethylamine precursors creates enantiomers with distinct receptor affinities (e.g., 10-fold difference in 5-HT1A binding) .

- Circular dichroism (CD) : Confirms enantiopurity post-synthesis .

- In vivo testing : Enantiomer-specific efficacy in rodent models of anxiety or pain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.